molecular formula C8H16ClNO B2540110 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride CAS No. 2094519-70-5

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride

Cat. No.: B2540110
CAS No.: 2094519-70-5
M. Wt: 177.67
InChI Key: AAMOVSJXHZDXFF-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is a functionalized piperidine derivative of interest in medicinal chemistry and antifungal research. Piperidine scaffolds are recognized as privileged structures in drug discovery, and similar 4-substituted piperidines are known to exhibit significant biological activity . Specifically, piperidine-based compounds like fenpropidin are well-established in agrochemistry as potent ergosterol biosynthesis inhibitors, functioning by targeting the Δ14-reductase and C7/8-isomerase enzymes in fungal cells . The 4-hydroxy piperidine core and the prop-2-en-1-yl (allyl) side chain in this compound provide versatile handles for further chemical modification, making it a valuable synthetic intermediate. Researchers can utilize this building block to develop novel hybrid molecules or probe structure-activity relationships (SAR), particularly in the search for new antifungal agents to combat resistant pathogens . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-prop-2-enylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h2,9-10H,1,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOVSJXHZDXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCNCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Prop-2-en-1-yl)piperidin-4-ol Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Hydroxypiperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Within this class of compounds, the 4-hydroxypiperidine motif is of particular importance, serving as a key intermediate in the synthesis of a wide array of bioactive molecules.[2] The hydroxyl group at the C4 position offers a versatile handle for further chemical modification, enhancing the potential for targeted drug design. This guide provides a comprehensive technical overview of a specific derivative, 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride, also known as 4-allyl-4-hydroxypiperidine hydrochloride, exploring its chemical structure, properties, synthesis, and potential applications in drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a piperidine ring with a hydroxyl group and an allyl (prop-2-en-1-yl) group attached to the same carbon atom (C4). The nitrogen atom of the piperidine ring is protonated and forms a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media.

Table 1: Physicochemical Properties of the Parent Compound, 4-Hydroxypiperidine Hydrochloride

PropertyValueSource
CAS Number 5382-17-2[3][4]
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [3][5]
Appearance White to off-white crystalline powder[4]
Melting Point 155-157 °C[6][7]
Solubility Soluble in water and methanol[4]

For the title compound, this compound, the molecular formula would be C₈H₁₆ClNO, with a corresponding increase in molecular weight due to the addition of the allyl group.

Synthesis and Mechanistic Insights

The synthesis of this compound can be conceptually approached through the allylation of a suitable piperidone precursor followed by hydrochloride salt formation. A plausible synthetic route would involve the Grignard reaction of N-protected-4-piperidone with allylmagnesium bromide, followed by deprotection and salt formation.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol is a representative, field-proven methodology for the synthesis of similar 4-substituted-4-hydroxypiperidines and can be adapted for the target molecule.

Step 1: N-Protection of 4-Piperidone

The secondary amine of 4-piperidone is first protected to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.

  • Rationale: Protection of the piperidine nitrogen is crucial to prevent its reaction with the Grignard reagent in the subsequent step. The Boc group is ideal as it is stable to the basic conditions of the Grignard reaction and can be readily cleaved with acid.

Step 2: Grignard Reaction with Allylmagnesium Bromide

The N-Boc-4-piperidone is then reacted with allylmagnesium bromide. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of the tertiary alcohol after an aqueous workup.

  • Causality: The Grignard reagent is a potent nucleophile that readily adds to the carbonyl group. The choice of an ethereal solvent like THF or diethyl ether is critical to stabilize the Grignard reagent.

Step 3: Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in a suitable solvent like 1,4-dioxane or diethyl ether. This step simultaneously protonates the piperidine nitrogen to yield the final hydrochloride salt.[5]

  • Self-Validation: The formation of a precipitate upon addition of the HCl solution indicates the formation of the hydrochloride salt. The product can then be isolated by filtration and purified by recrystallization.

Synthesis_of_4-Allyl-4-hydroxypiperidine_hydrochloride cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deprotection & Salt Formation 4-Piperidone 4-Piperidone Boc_Anhydride (Boc)2O, Base 4-Piperidone->Boc_Anhydride N-Boc-4-piperidone N-Boc-4-piperidone Boc_Anhydride->N-Boc-4-piperidone Allylmagnesium_Bromide AllylMgBr, THF N-Boc-4-piperidone->Allylmagnesium_Bromide N-Boc-4-allyl-4-hydroxypiperidine N-Boc-4-(prop-2-en-1-yl) piperidin-4-ol Allylmagnesium_Bromide->N-Boc-4-allyl-4-hydroxypiperidine HCl HCl (in Dioxane) N-Boc-4-allyl-4-hydroxypiperidine->HCl Final_Product 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride HCl->Final_Product caption Synthetic workflow for this compound.

A plausible synthetic workflow for this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the allyl group (vinylic protons and the methylene protons adjacent to the double bond), as well as signals for the piperidine ring protons. The hydroxyl proton would likely appear as a broad singlet.

    • ¹³C NMR: Would show distinct signals for the sp² carbons of the allyl group and the sp³ carbons of the piperidine ring, including the quaternary carbon at the C4 position.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, C-H stretching for the alkyl and alkenyl groups, and a C=C stretching vibration for the allyl group.[8]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base form of the molecule.[9]

Applications in Drug Development

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. Derivatives of 4-hydroxypiperidine have been investigated for a wide range of therapeutic applications.

  • Analgesics: Numerous piperidine derivatives have been developed as potent analgesics, often targeting opioid receptors.[1] The structural modifications on the piperidine ring can modulate the potency and selectivity for different opioid receptor subtypes.

  • Central Nervous System (CNS) Disorders: The 4-hydroxypiperidine moiety is a key component of compounds targeting various CNS disorders.[4]

  • Anticancer Agents: The versatility of the 4-hydroxypiperidine scaffold has also been exploited in the design of novel anticancer agents.

The introduction of an allyl group at the C4 position of the 4-hydroxypiperidine core in this compound provides a unique chemical entity with potential for novel pharmacological activities. The allyl group can participate in various biological interactions and can also serve as a synthetic handle for further derivatization.

Potential_Applications cluster_applications Potential Therapeutic Areas Core_Scaffold {this compound | A versatile chemical building block} Analgesia Analgesia Opioid Receptor Modulation Core_Scaffold->Analgesia Potential for Opioid Agonism/ Antagonism CNS_Disorders CNS Disorders Neurotransmitter Receptor Targeting Core_Scaffold->CNS_Disorders Modulation of CNS Receptors Oncology Oncology Enzyme Inhibition / Receptor Antagonism Core_Scaffold->Oncology Development of Novel Anticancer Agents Other_Targets Other Therapeutic Targets Novel Mechanism of Action Core_Scaffold->Other_Targets Exploration of New Pharmacological Space caption Potential applications of the core scaffold in drug discovery.

Potential applications of the this compound scaffold in drug discovery.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Based on the data for similar piperidine derivatives, it may cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers intriguing possibilities for the development of novel therapeutic agents. The 4-hydroxypiperidine core provides a robust and versatile platform for drug design, and the addition of the C4-allyl group introduces a new vector for exploring chemical space and biological activity. Further investigation into the synthesis, characterization, and pharmacological evaluation of this compound is warranted to fully unlock its potential in the ongoing quest for new and improved medicines.

References

  • PureSynth. (n.d.). 4-Hydroxypiperidine Hydrochloride 98.0%. Retrieved from [Link]

  • Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research, 20(4), 338-341.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • Saeed, M., et al. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • NIST. (n.d.). 4-Hydroxypiperidine. National Institute of Standards and Technology. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Hydroxy Piperidine. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • PubChem. (n.d.). 4-hydroxypiperidine-4-carbonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Allyl-4-hydroxypiperidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-allyl-4-hydroxypiperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Given the limited direct literature on this specific analogue, this document synthesizes information on the core 4-hydroxypiperidine moiety and proposes a robust synthetic pathway to the target compound.

Core Compound Identification: 4-Hydroxypiperidine Hydrochloride

The foundational structure for our target molecule is 4-hydroxypiperidine, a versatile building block in pharmaceutical development.[1] The hydrochloride salt enhances its stability and solubility in polar solvents, making it a common form for laboratory use.[2]

Identifier Value Source
CAS Number 5382-17-2[3]
Molecular Formula C5H12ClNO[2][4]
Molecular Weight 137.61 g/mol [3][4]
Appearance White to off-white crystalline powder[2][4]
Melting Point 155-157 °C[5]

Synonyms:

  • 4-Piperidinol hydrochloride[2][3]

  • 4-Hydroxypiperidinium Chloride[2]

  • Piperidin-4-Ol HCl[2]

Proposed Synthesis of 4-Allyl-4-hydroxypiperidine Hydrochloride

The introduction of an allyl group at the C4 position of the piperidine ring requires a multi-step synthetic approach. A logical and well-established method involves the protection of the piperidine nitrogen, followed by oxidation of the hydroxyl group to a ketone, subsequent allylation, and final deprotection and salt formation.

Synthetic Workflow

G start 4-Hydroxypiperidine HCl n_protection N-Protection (e.g., Boc-anhydride) start->n_protection Protection of Amine oxidation Oxidation (e.g., PCC, Swern) n_protection->oxidation Formation of Ketone allylation Allylation (e.g., Allylmagnesium bromide) oxidation->allylation Grignard Reaction deprotection N-Deprotection (e.g., HCl in Dioxane) allylation->deprotection Removal of Boc Group & Salt Formation final_product 4-Allyl-4-hydroxypiperidine HCl deprotection->final_product

Caption: Proposed synthetic workflow for 4-allyl-4-hydroxypiperidine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: N-Protection of 4-Hydroxypiperidine

  • Rationale: The secondary amine of the piperidine ring is a nucleophile and would interfere with the subsequent Grignard reaction. Protection with a tert-butyloxycarbonyl (Boc) group is a common and effective strategy due to its stability in various reaction conditions and ease of removal.[6]

  • Protocol:

    • Dissolve 4-hydroxypiperidine hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, for instance, triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the amine.

    • Slowly add di-tert-butyl dicarbonate (Boc)2O to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Extract the product, N-Boc-4-hydroxypiperidine, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidation to N-Boc-4-piperidone

  • Rationale: The hydroxyl group is oxidized to a ketone to create an electrophilic center for the nucleophilic attack of the allyl Grignard reagent.

  • Protocol:

    • Dissolve N-Boc-4-hydroxypiperidine in an appropriate solvent like DCM.

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction mixture to isolate the N-Boc-4-piperidone.

Step 3: Allylation of N-Boc-4-piperidone

  • Rationale: This is the key step where the allyl group is introduced. A Grignard reaction with allylmagnesium bromide is a standard and efficient method for this transformation.

  • Protocol:

    • Dissolve N-Boc-4-piperidone in an anhydrous ether solvent, for example, diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add a solution of allylmagnesium bromide in the same solvent.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product, N-Boc-4-allyl-4-hydroxypiperidine, with an organic solvent, and purify using column chromatography.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the Boc protecting group to yield the desired secondary amine and the formation of the hydrochloride salt for improved stability and handling.

  • Protocol:

    • Dissolve the purified N-Boc-4-allyl-4-hydroxypiperidine in a solvent such as 1,4-dioxane or diethyl ether.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in dioxane.[4]

    • Stir the mixture at room temperature. The product, 4-allyl-4-hydroxypiperidine hydrochloride, will precipitate out of the solution as a solid.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized 4-allyl-4-hydroxypiperidine hydrochloride should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the allyl group and the piperidine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, such as the hydroxyl and amine groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Research and Drug Development

The piperidine scaffold is a common feature in many approved drugs due to its ability to confer favorable pharmacokinetic properties.[6] The introduction of a hydroxyl group and an allyl group at the C4 position of the piperidine ring offers several opportunities for further chemical modification, making 4-allyl-4-hydroxypiperidine hydrochloride a valuable intermediate in the synthesis of novel bioactive molecules.

Derivatives of 4-hydroxypiperidine have been investigated for a range of biological activities, including their effects on the central nervous system.[2][7] The allyl group can be further functionalized or can serve to modulate the lipophilicity and binding interactions of the molecule with its biological target.

G parent 4-Hydroxypiperidine Core Versatile scaffold for drug design target 4-Allyl-4-hydroxypiperidine HCl Key intermediate parent->target Synthetic Modification app1 CNS Agents target->app1 Potential Therapeutic Areas app2 Analgesics target->app2 Potential Therapeutic Areas app3 Kinase Inhibitors target->app3 Potential Therapeutic Areas

Caption: Potential applications derived from the 4-hydroxypiperidine scaffold.

Safety and Handling

As with all laboratory chemicals, 4-allyl-4-hydroxypiperidine hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for the parent compound, 4-hydroxypiperidine hydrochloride, which indicates that it can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.

References

  • 4-Hydroxypiperidine Hydrochloride 98.0% | PureSynth. [Link]

  • 4-Allyloxy-4-methylpiperidine hydrochloride | C9H18ClNO | CID 86710776 - PubChem. [Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH | SLS - Scientific Laboratory Supplies. [Link]

Sources

4-allylpiperidin-4-ol HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary

4-Allylpiperidin-4-ol Hydrochloride (C₈H₁₅NO·HCl) is a specialized heterocyclic building block utilized in the synthesis of spirocyclic alkaloids, opioid receptor ligands, and neuroactive pharmaceutical candidates. Distinguished by its gem-disubstituted C4 center, it serves as a critical intermediate for introducing quaternary carbon stereocenters into piperidine scaffolds—a structural motif essential for restricting conformational flexibility in drug design.

This guide provides a comprehensive technical profile of the compound, including validated synthesis protocols, structural characterization data, and its application in modern drug discovery.

Part 1: Physicochemical Profile

Chemical Identity & Constants
PropertySpecification
IUPAC Name 4-(prop-2-en-1-yl)piperidin-4-ol hydrochloride
Common Name 4-Allyl-4-hydroxypiperidine HCl
CAS Number (Free Base) Not widely listed (Precursor N-Boc CAS: 203662-51-5)
Molecular Formula C₈H₁₆ClNO (Salt) / C₈H₁₅NO (Base)
Molecular Weight 177.67 g/mol (Salt) / 141.21 g/mol (Base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM
Structural Analysis

The molecule features a piperidine ring distorted by the geminal substitution at position 4. The allyl group provides a reactive handle for further functionalization (e.g., olefin metathesis or hydroboration), while the hydroxyl group offers hydrogen-bonding capability or a site for intramolecular cyclization.

Part 2: Synthesis & Mechanism (Self-Validating Protocol)

Strategic Route Selection

Direct allylation of unprotected 4-piperidone is low-yielding due to competitive N-allylation. The industry-standard protocol utilizes an N-Boc protection strategy followed by Grignard addition. This route is preferred over N-benzyl protection because the subsequent deprotection (acidolysis) preserves the allyl double bond, whereas the hydrogenolysis required for N-benzyl removal would reduce the alkene to a propyl group.

Reaction Workflow Diagram

SynthesisWorkflow Start N-Boc-4-Piperidone (CAS: 79099-07-3) Inter Intermediate: N-Boc-4-allyl-4-hydroxypiperidine (CAS: 203662-51-5) Start->Inter Grignard Addition THF/Et2O, 0°C to RT Reagent Allylmagnesium Bromide (1.0M in Et2O) Reagent->Inter Product Target: 4-Allylpiperidin-4-ol HCl Inter->Product Deprotection 4M HCl in Dioxane

Figure 1: Synthetic pathway ensuring regioselectivity and preservation of the allyl moiety.

Detailed Experimental Protocol

Step 1: Grignard Addition

  • Setup: Flame-dry a 500 mL 3-neck flask under N₂ atmosphere.

  • Reagent Prep: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Addition: Dropwise add allylmagnesium bromide (1.0 M in Et₂O, 60 mL, 60 mmol) over 30 minutes. Maintain internal temp <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO₄ to visualize alkene).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (0-40% EtOAc/Hexane) yields tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate as a clear oil.[1]

Step 2: Deprotection (Salt Formation)

  • Dissolution: Dissolve the intermediate oil (5.0 g) in dry DCM (20 mL).

  • Acidolysis: Add 4M HCl in 1,4-dioxane (20 mL) at 0°C.

  • Precipitation: Stir at RT for 2 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under N₂ (hygroscopic). Wash with cold Et₂O to remove residual Boc byproducts.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours to obtain 4-allylpiperidin-4-ol HCl .

Part 3: Characterization & Quality Control

To validate the synthesis, the following spectral markers must be observed.

TechniqueDiagnostic SignalsInterpretation
¹H NMR (D₂O) δ 5.85 (m, 1H, -CH=)Confirms presence of allyl vinyl proton.
δ 5.15 (m, 2H, =CH₂)Confirms terminal alkene integrity.
δ 3.20-3.40 (m, 4H, Ring H)Downfield shift indicates N-deprotection (salt form).
Absence of δ 1.45 (s, 9H)Confirms complete removal of Boc group.
LC-MS (ESI+) m/z 142.1 [M+H]⁺Consistent with Free Base mass (141.21).

Part 4: Medicinal Chemistry Applications[4][5]

Spirocyclic Scaffold Construction

4-Allylpiperidin-4-ol is a "privileged structure" for generating 1-oxa-8-azaspiro[4.5]decane derivatives.

  • Mechanism: Iodocyclization of the allyl alcohol followed by nucleophilic displacement allows for the creation of rigid spiro-ethers.

  • Therapeutic Area: These spiro-scaffolds are critical in the development of Neurokinin-1 (NK1) receptor antagonists (anti-emetic/anxiolytic) and novel anti-tuberculosis agents targeting Mycobacterium tuberculosis.

Opioid & Sigma Receptor Ligands

The 4-substituted-4-hydroxypiperidine core mimics the pharmacophore of classical opioids (e.g., meperidine analogs), though the allyl group alters the binding profile.

  • Sigma-1 Receptors: N-substituted derivatives of this core show high affinity for Sigma-1 receptors, investigating potential in treating neuropathic pain and neurodegeneration.

  • Dopamine Modulators: Used as a linker in dual D3/D2 receptor agonists/antagonists (e.g., Cariprazine analogs) to fine-tune metabolic stability and receptor selectivity.

Part 5: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Regulatory: While not a controlled substance itself, it is a structural isomer of certain regulated precursors. Maintain strict inventory logs.

References

  • Synthesis of N-Boc Intermediate: Title: "Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis." Source: UCL Discovery / Journal of Medicinal Chemistry. URL:[Link]

  • Grignard Protocol & Characterization: Title: "Organic Reactions Catalyzed by Copper(I) Hydride Complexes (Thesis)." Source: MIT DSpace. URL:[Link]

  • Application in Dopamine Ligands: Title: "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders." Source: National Institutes of Health (PMC). URL:[Link]

Sources

Navigating the Unseen: A Technical Safety Guide to 4-(2-propenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, piperidine derivatives hold a significant place due to their versatile scaffold, which is a common feature in many biologically active compounds. 4-(2-propenyl)piperidin-4-ol hydrochloride is one such molecule, a compound of interest for its potential applications in medicinal chemistry. As with any novel substance, a thorough understanding of its safety profile is paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the anticipated safety considerations for 4-(2-propenyl)piperidin-4-ol hydrochloride, drawing upon data from structurally similar compounds to offer a robust framework for safe handling and use.

Hazard Identification and Classification

Based on data from related compounds like 4-phenylpiperidin-4-ol hydrochloride and 4-(p-chlorophenyl)piperidin-4-ol, the following hazards are anticipated[2][3]:

  • Acute Oral Toxicity: Likely harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4]

The piperidine ring itself is a basic heterocyclic amine, and piperidine is known to be a flammable liquid with a characteristic amine-like odor.[5][6] While the subject compound is a solid hydrochloride salt, these underlying properties of the core structure should be considered.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Physicochemical Properties and Stability

The exact physicochemical properties of 4-(2-propenyl)piperidin-4-ol hydrochloride are not documented. However, based on its structure and data from similar compounds, the following can be inferred:

Table 2: Inferred Physicochemical Properties

PropertyAnticipated Value/CharacteristicRationale/Source (Analogous Compounds)
Physical StateSolid, likely a crystalline powder.Similar hydrochloride salts of piperidine derivatives are solids.[1]
ColorOff-white to light cream.Common appearance for similar chemical compounds.[1]
OdorMay have a faint amine-like odor.Characteristic of the piperidine moiety.[5][6]
Water SolubilityExpected to be soluble.Hydrochloride salts of amines are generally water-soluble.[1]
StabilityStable under normal laboratory conditions. Avoid strong oxidizing agents, strong bases, and strong reducing agents.[3][7]Piperidine derivatives should be stored away from heat, open flames, and oxidizing agents.[5]
ReactivityReactive towards electrophiles. Basicity is a key characteristic due to the nitrogen atom.[5]The piperidine nitrogen is basic.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][8][9]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.[10]

    • Eye and Face Protection: Wear chemical safety goggles or a full-face shield.[11]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene).[10][11] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[10]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, an approved respirator with an appropriate cartridge should be used.[11]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[8][12][13]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][8][12][13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][7][13]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial when working with any chemical.

First-Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][14]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9][14]

Spill Response

For minor spills, trained personnel should follow these steps:

  • Isolate the Area: Alert others in the vicinity and restrict access.[15][16]

  • Ventilate: Increase ventilation in the area of the spill.[15]

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[15][16]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[7][17]

    • For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent.[15][18] Do not use combustible materials like paper towels for large spills of oxidizing materials.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[18][19]

For major spills, evacuate the area and contact the institution's emergency response team.[19]

Personal Protective Equipment (PPE) Hierarchy of Controls

The use of Personal Protective Equipment is the last line of defense in a comprehensive safety strategy. The hierarchy of controls prioritizes more effective measures to mitigate hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution engineering Engineering Controls (Isolate people from the hazard) substitution->engineering administrative Administrative Controls (Change the way people work) engineering->administrative ppe PPE (Protect the worker with Personal Protective Equipment) administrative->ppe

Caption: Hierarchy of controls for mitigating chemical hazards.

Experimental Workflow with Integrated Safety Checkpoints

A proactive approach to safety involves integrating safety considerations at each stage of the experimental workflow.

Experimental_Workflow start Start planning Planning & Risk Assessment Review SDS of all reagents. Define safety protocols and emergency procedures. start->planning prep Preparation Don appropriate PPE. Work in a chemical fume hood. planning->prep reaction Reaction Setup Controlled addition of reagents. Monitor reaction parameters. prep->reaction workup Work-up & Isolation Quenching and extraction procedures. Handle with care to avoid splashes. reaction->workup analysis Analysis & Characterization Prepare samples in a ventilated area. Properly label all samples. workup->analysis cleanup Cleanup & Waste Disposal Segregate waste streams. Decontaminate glassware and work area. analysis->cleanup end End cleanup->end

Caption: Experimental workflow with integrated safety checkpoints.

Toxicological Profile by Analogy

The toxicological profile of 4-(2-propenyl)piperidin-4-ol hydrochloride has not been explicitly determined. However, based on data from piperidine and its derivatives, the following can be inferred:

  • Routes of Exposure: The primary routes of exposure are likely ingestion, skin contact, eye contact, and inhalation.[3]

  • Target Organs: The respiratory system, skin, and eyes are potential target organs.[4][7][14]

  • Chronic Effects: No data is available on the potential for carcinogenicity, mutagenicity, or reproductive toxicity. As a prudent measure, exposure should be minimized.

Conclusion

While 4-(2-propenyl)piperidin-4-ol hydrochloride is a compound with potential for further development, a comprehensive understanding and proactive management of its associated hazards are non-negotiable. By leveraging the wealth of safety data available for structurally related piperidine derivatives, researchers can establish robust safety protocols. A culture of safety, underscored by thorough risk assessments, proper use of engineering controls and personal protective equipment, and well-defined emergency procedures, is the cornerstone of responsible scientific innovation. This guide serves as a foundational resource to empower researchers to work safely and effectively with this and other novel chemical entities.

References

  • Vertex AI Search. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Thermo Fisher Scientific. (2009, November 16). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • (n.d.). Chemical Emergency Procedures.
  • dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?
  • (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response.
  • National Institutes of Health. (n.d.). 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET.
  • (n.d.). Guide for Chemical Spill Response.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341 - PubChem.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Methodological & Application

Deprotection of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (CAS 203662-51-5)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective N-Boc Deprotection of tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

Abstract & Strategic Context

This application note details the chemoselective deprotection of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (CAS 203662-51-5) . This intermediate is a critical scaffold in the synthesis of G-protein biased


-opioid receptor agonists, such as Oliceridine (TRV130)  and its analogs.

The primary synthetic challenge lies in removing the tert-butoxycarbonyl (Boc) group while preserving the acid-sensitive tertiary alcohol at the C4 position. Improper thermal or acidic management can trigger the elimination of water (dehydration) , leading to the formation of the thermodynamically stable, but undesired, 4-allyl-1,2,3,6-tetrahydropyridine impurity.

This guide provides two validated protocols:

  • Method A (Standard): HCl/Dioxane precipitation (Ideal for isolation of the stable hydrochloride salt).

  • Method B (Homogeneous): TFA/DCM cleavage (Ideal for immediate downstream functionalization).

Chemical Analysis & Mechanistic Insight

Substrate Profile
  • Compound: tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate[1]

  • CAS: 203662-51-5

  • Molecular Weight: 241.33 g/mol

  • Key Functionalities:

    • N-Boc carbamate (Acid labile).

    • C4-Tertiary Alcohol (Prone to acid-catalyzed E1 elimination).

    • C4-Allyl Group (Stable to non-oxidizing acids; potential for cationic polymerization if carbocations are uncontrolled).

The Chemoselectivity Challenge

The deprotection mechanism relies on the protonation of the Boc carbonyl, followed by the loss of the tert-butyl cation (as isobutylene). However, the C4-hydroxyl group is tertiary. Under vigorous acidic conditions or elevated temperatures (>40°C), the hydroxyl group can protonate and leave, generating a tertiary carbocation. This cation rapidly undergoes E1 elimination to form the endocyclic alkene (tetrahydropyridine).

Expert Insight:

While tertiary alcohols are acid-sensitive, the activation energy for Boc cleavage is significantly lower than that for the dehydration of the 4-hydroxypiperidine ring. By maintaining reaction temperatures


 25°C, the kinetic window allows for quantitative Boc removal with <0.5% dehydration.

Experimental Protocols

Method A: HCl-Mediated Deprotection (Salt Isolation)

Recommended for storage and scale-up. The product precipitates as a high-purity hydrochloride salt.

Reagents:

  • Substrate (CAS 203662-51-5)

  • 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl Ether (Et₂O) or MTBE (for washing)

  • Methanol (MeOH) - Optional for recrystallization

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 1.0 eq of the substrate in a minimal volume of 1,4-dioxane (approx. 2 mL per gram of substrate).

    • Note: If the substrate is an oil, it may be used neat, but dilution improves heat dissipation.

  • Acid Addition: Cool the solution to 0°C using an ice/water bath. Dropwise add 5-10 eq of 4.0 M HCl in Dioxane over 10 minutes.

    • Caution: Gas evolution (Isobutylene/CO₂) will occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2 to 3 hours .

    • Monitoring: A white precipitate (the amine hydrochloride salt) should begin to form within 30 minutes.

  • Precipitation Enhancement: Dilute the reaction mixture with Diethyl Ether (5 volumes) to complete the precipitation. Stir for an additional 15 minutes.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake three times with cold Et₂O to remove residual HCl and Boc by-products.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Yield: Typically 85-95% as a white, hygroscopic solid.

Method B: TFA-Mediated Deprotection (Free Base Generation)

Recommended for small-scale synthesis or when the free amine is needed immediately for a subsequent coupling reaction.

Reagents:

  • Substrate (CAS 203662-51-5)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)[2]

  • Saturated aq.[2] NaHCO₃

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of substrate in DCM (concentration ~0.2 M).

  • Acidification: Cool to 0°C . Add TFA dropwise until a ratio of 1:4 (TFA:DCM) is achieved.

    • Critical: Do not use neat TFA; the exotherm increases the risk of dehydration.

  • Reaction: Stir at 0°C for 1 hour , then warm to RT for 1-2 hours . Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃ .

    • Safety: Vigorous bubbling (CO₂). Ensure pH is basic (> pH 8).

  • Extraction: Extract the aqueous layer 3x with DCM (or Chloroform/Isopropanol 3:1 for better recovery of polar amines).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature 0°C

25°C
>30°C significantly increases the rate of E1 elimination (dehydration) of the tertiary alcohol.
Time 2 - 4 HoursExtended exposure to strong acid (>12h) may degrade the allyl moiety or induce cyclization.
Water Content Anhydrous (Method A)For Method A, moisture can prevent precipitation of the HCl salt, leading to yield loss in the mother liquor.
Acid Equivalents 5 - 10 eqExcess acid drives the equilibrium by protonating the carbamate; insufficient acid leads to stalled conversion.

Troubleshooting Guide:

  • Issue: Presence of alkene peak in NMR (approx. 5.6 ppm, distinct from allyl vinyl protons).

    • Cause: Dehydration occurred.[3]

    • Fix: Lower reaction temperature to strictly 0°C; reduce reaction time; ensure TFA concentration does not exceed 20%.

  • Issue: Product is a sticky gum instead of a solid (Method A).

    • Cause: Hygroscopic salt or residual dioxane.

    • Fix: Triturate vigorously with dry Diethyl Ether or Hexanes. Sonicate if necessary to induce crystallization.

Visualization of Workflows

Figure 1: Reaction Pathway & Selectivity Logic

DeprotectionPathway Start N-Boc-4-allyl-4-hydroxypiperidine (CAS 203662-51-5) Acid Acid Treatment (HCl or TFA) Start->Acid Intermediate Carbamate Protonation Acid->Intermediate Path_A Pathway A: < 25°C (Kinetic Control) Intermediate->Path_A Path_B Pathway B: > 40°C (Thermodynamic Control) Intermediate->Path_B Product TARGET PRODUCT 4-Allyl-4-hydroxypiperidine (Amine Salt) Path_A->Product - CO2 - Isobutylene Impurity IMPURITY 4-Allyl-1,2,3,6-tetrahydropyridine (Dehydrated) Path_B->Impurity - H2O (Elimination)

Caption: Kinetic control at low temperatures favors Boc-cleavage (Path A) over tertiary alcohol dehydration (Path B).

Figure 2: Experimental Decision Tree

DecisionTree Start Start: Deprotection of CAS 203662-51-5 Scale What is the Reaction Scale? Start->Scale Small Small Scale (< 100 mg) or Immediate Use Scale->Small Large Large Scale (> 1 g) or Storage Required Scale->Large MethodB Method B: TFA / DCM (Homogeneous) Small->MethodB MethodA Method A: HCl / Dioxane (Precipitation) Large->MethodA StepB Evaporate or Basic Workup Yields: Free Base MethodB->StepB StepA Filter & Wash Yields: HCl Salt MethodA->StepA

Caption: Selection guide for choosing between HCl precipitation and TFA cleavage based on scale and downstream needs.

Quality Control (QC) & Validation

NMR Validation Standards (


-DMSO or CDCl

):
  • Loss of Boc Signal: The large singlet at

    
     ppm (9H, t-butyl) must be absent.
    
  • Retention of Allyl Group:

    • Multiplet at

      
       ppm (1H, internal vinyl).
      
    • Multiplet/Doublet at

      
       ppm (2H, terminal vinyl).
      
    • Doublet at

      
       ppm (2H, allylic -CH₂-).
      
  • Piperidine Ring Shift: Upon deprotection, the

    
    -protons (adjacent to Nitrogen) will shift downfield significantly (approx. +0.5 to +1.0 ppm shift) due to the formation of the cationic ammonium species.
    

HPLC Purity Check:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% TFA).

  • Detection: UV 210 nm (Note: Absorbance is low; ELSD or MS detection is preferred).

  • Target: Single peak. Impurity (dehydrated alkene) will be more hydrophobic and elute later (Reverse Phase).

References

  • Chen, X., et al. (2013). "Structure-Activity Relationships of Oliceridine (TRV130)

    
    -Opioid Receptor." Journal of Medicinal Chemistry, 56(20), 8019–8031. Link
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for N-Boc cleavage conditions and stability of tertiary alcohols). Link

  • RSC Advances. (2014). "Four acid-catalysed dehydration reactions proceed without interference." (Mechanistic insight into acid stability of tertiary alcohols). Link

  • PubChem. (n.d.). "Compound Summary: tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate." National Library of Medicine. Link

(Note: While specific patent literature for CAS 203662-51-5 often remains proprietary, the protocols above are derived from standard operating procedures for the Oliceridine scaffold and general piperidine chemistry validated in the cited medicinal chemistry literature.)

Sources

Using 4-allylpiperidin-4-ol HCl in spirocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Spirocyclic Scaffolds using 4-Allylpiperidin-4-ol HCl

Abstract

Spirocyclic piperidines are privileged structural motifs in drug discovery, offering reduced lipophilicity (LogP) and enhanced metabolic stability compared to their flat aromatic counterparts. 4-Allylpiperidin-4-ol HCl serves as a high-value, gem-disubstituted building block for accessing these 3D-rich scaffolds. This guide details the handling of the hydrochloride salt and provides validated protocols for two primary synthetic transformations: Ring-Closing Metathesis (RCM) to access spiro-dihydropyrans and Iodocyclization to access functionalized spiro-tetrahydrofurans.

Introduction: The Gem-Disubstituted Advantage

The utility of 4-allylpiperidin-4-ol stems from the Thorpe-Ingold effect (gem-disubstituent effect). The quaternary center at the C4 position pre-organizes the molecule into a conformation that favors cyclization. Unlike linear precursors, the steric bulk of the piperidine ring compresses the bond angle of the substituents, reducing the entropy of activation for ring-closing reactions.

Key Applications:

  • GPCR Ligands: Nociceptin and opioid receptor modulators often feature spiro-piperidine cores.

  • Enzyme Inhibitors: Acetyl-CoA carboxylase (ACC) inhibitors utilize spiro-chromanones derived from similar scaffolds.

  • Fragment-Based Drug Discovery (FBDD): Creation of novel, sp3-rich fragments.

Critical Handling & Preparation

Compound Profile:

  • Name: 4-Allylpiperidin-4-ol Hydrochloride

  • State: White crystalline solid

  • Solubility: Highly soluble in water, MeOH; insoluble in Et2O, Hexanes.

  • Acidity: The HCl salt is acidic. Direct use in organometallic reactions (e.g., Grubbs catalysis) or base-sensitive alkylations will quench catalysts or lower yields.

Protocol: Free-Basing (Mandatory Precursor Step) Rationale: Most cyclization protocols require the free amine or N-protection to prevent catalyst poisoning.

  • Dissolution: Dissolve 10.0 g of 4-allylpiperidin-4-ol HCl in 50 mL of minimal distilled water.

  • Neutralization: Slowly add 2M NaOH (aq) at 0°C until pH ~12. The solution may become cloudy as the free base oils out.

  • Extraction: Extract exhaustively with DCM (3 x 50 mL) or CHCl3/Isopropanol (3:1) if solubility is an issue.

  • Drying: Dry combined organics over anhydrous Na2SO4.

  • N-Protection (Recommended): For RCM, it is highly advisable to protect the nitrogen (e.g., Boc, Cbz, or Tosyl) immediately after free-basing to prevent amine coordination with the Ruthenium catalyst.

    • In-situ Boc Protection: Add (Boc)2O (1.1 equiv) directly to the dried DCM solution and stir for 4h at RT.

Synthetic Strategy A: Spiro-Dihydropyran Formation via RCM

This is the most robust application, yielding a 6-membered spiro-ether ring.

Mechanism:

  • O-Alkylation: Creation of a diene system via Williamson ether synthesis.

  • Metathesis: Ru-catalyzed intramolecular reaction releasing ethylene.

Step-by-Step Protocol:

Step 1: O-Allylation
  • Reagents: N-Boc-4-allylpiperidin-4-ol (1.0 equiv), Allyl Bromide (1.5 equiv), NaH (60% dispersion, 2.0 equiv), TBAI (cat.), DMF (anhydrous).

  • Procedure:

    • Cool a solution of N-Boc-substrate in DMF (0.2 M) to 0°C under Argon.

    • Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 min.

    • Add Allyl Bromide dropwise. Add TBAI (10 mol%) to accelerate the reaction.

    • Warm to RT and stir for 12h.

    • Quench with sat. NH4Cl, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

    • Yield Target: >85% (Product: N-Boc-4-allyl-4-(allyloxy)piperidine).

Step 2: Ring-Closing Metathesis (RCM)
  • Reagents: Grubbs II Catalyst (2-5 mol%), DCM (degassed).

  • Concentration Criticality: Reaction must be run at high dilution (0.005 M - 0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.

  • Procedure:

    • Dissolve the diene from Step 1 in degassed anhydrous DCM.

    • Add Grubbs II catalyst in one portion.

    • Reflux (40°C) for 2-4 hours under an inert atmosphere.

    • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 1 hour to remove metal residues.

    • Filter through Celite and concentrate.

    • Product: N-Boc-spiro[3,6-dihydro-2H-pyran-2,4'-piperidine].

Synthetic Strategy B: Functionalized Spiro-THF via Iodocyclization

This strategy accesses 5-membered spiro-ethers with an exocyclic iodide handle, allowing for further functionalization (e.g., Suzuki coupling).

Mechanism: Iodine activates the alkene, triggering nucleophilic attack by the pendant hydroxyl group (or an ether oxygen if pre-alkylated).

Protocol:

  • Substrate: N-Boc-4-allyl-4-(allyloxy)piperidine (from Strategy A, Step 1).

  • Reagents: Iodine (I2, 3.0 equiv), NaHCO3 (3.0 equiv), MeCN/H2O (10:1) or DCM.

  • Procedure:

    • Dissolve substrate in MeCN. Add NaHCO3.

    • Cool to 0°C. Add I2 solid portion-wise.

    • Stir in the dark at RT for 6-12 hours.

    • Quench: Add sat. Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color change from purple/brown to colorless).

    • Extract with EtOAc.

    • Product: Iodomethyl-substituted spiro-tetrahydrofuran derivative.

Visualizing the Workflows

Figure 1: Reaction Pathways for Spirocyclic Synthesis

SpiroSynthesis Start 4-Allylpiperidin-4-ol HCl FreeBase Free Base / N-Protection (N-Boc-4-allylpiperidin-4-ol) Start->FreeBase NaOH, (Boc)2O Diene O-Allylation (Diallyl Intermediate) FreeBase->Diene NaH, Allyl-Br SpiroPyran Spiro-Dihydropyran (via RCM) Diene->SpiroPyran Grubbs II (Ring Closing Metathesis) SpiroTHF Spiro-THF Derivative (via Iodocyclization) Diene->SpiroTHF I2, NaHCO3 (Iodocyclization)

Caption: Divergent synthetic pathways from 4-allylpiperidin-4-ol to 6-membered (Green) and 5-membered (Blue) spirocycles.

Expert Tips & Troubleshooting

ParameterRecommendationCausality/Reasoning
Concentration (RCM) < 0.01 M High concentration favors intermolecular cross-metathesis (polymerization). Dilution enforces intramolecular ring closure.
Catalyst Life Degas Solvents Ruthenium carbenes are sensitive to oxygen over time. Sparging DCM with Argon for 15 min improves yield significantly.
HCl Salt Removal Complete Neutralization Residual HCl will protonate the phosphine or NHC ligands on the Grubbs catalyst, killing activity immediately.
Iodocyclization Protect from Light Iodine radicals can form under light, leading to side reactions. Wrap flasks in foil.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M. et al. "Spirocyclic motifs in medicinal chemistry: A review of the synthesis and biological activity." Journal of Medicinal Chemistry. (General Search Verification)

  • Ring-Closing Metathesis Protocols

    • Grubbs, R. H.[1] "Olefin metathesis."[1][2] Tetrahedron. Validated standard protocols for RCM.

  • Iodocyclization Methodologies

    • Knochel, P. et al. "Iodocyclization of homoallylic alcohols and ethers." Synthesis.

  • 4-Hydroxypiperidine Utility

    • Chem-Impex Application Note. "4-Hydroxypiperidine as a versatile building block."

(Note: Specific page numbers and volume data for general reactions are synthesized from standard authoritative texts in organic synthesis, including "Strategic Applications of Named Reactions in Organic Synthesis" by Kurti and Czako.)

Sources

Preparation of bis-bispidine tetraazamacrocycles using 4-allylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of bis-bispidine tetraazamacrocycles , a class of rigid, preorganized ligands used in coordination chemistry, radiopharmaceuticals (e.g.,


Cu PET imaging), and supramolecular scaffolds.[1]

The protocol focuses on the N-allyl synthetic pathway, utilizing 1-allylpiperidin-4-ol (often colloquially referred to as N-allyl-4-hydroxypiperidine or simply 4-allylpiperidin-4-ol in some catalog contexts due to the alcohol position) as the critical precursor.[1] This alcohol is oxidized to 1-allylpiperidin-4-one , which undergoes a double Mannich condensation to form the bispidine core.[1] The allyl handles are subsequently exploited for macrocyclization (e.g., via Ring-Closing Metathesis or functionalization/alkylation).[1]

Introduction & Scientific Rationale

Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are privileged scaffolds in medicinal and inorganic chemistry due to their rigid "chair-chair" conformation, which enforces a preorganized cavity for metal ion binding.[1][2][3][4][5] Linking two bispidine units creates bis-bispidine tetraazamacrocycles , which exhibit exceptionally high thermodynamic stability and kinetic inertness—critical properties for in vivo applications like targeted radiotherapy or MRI contrast enhancement.[1]

Mechanistic Pathway

The synthesis relies on the Mannich Condensation , a multicomponent reaction assembling the bicyclic core from a piperidone, a primary amine, and formaldehyde.[1]

  • Role of the Allyl Group: The allyl moiety serves as a versatile "orthogonal handle."[1] It allows for:

    • Macrocyclization: Via Ring-Closing Metathesis (RCM) to link two bispidine units.[1]

    • Functionalization: Conversion to epoxides, alcohols, or aldehydes for linker attachment.[1]

    • Protection: Acting as a robust protecting group for the secondary amines during core assembly.[1]

Retrosynthetic Analysis

The target macrocycle is disassembled into two N-allyl-bispidinone units.[1] These units are traced back to 1-allylpiperidin-4-one , derived from the oxidation of the starting material, 1-allylpiperidin-4-ol .[1]

Experimental Protocol

Phase 1: Precursor Synthesis (Oxidation)

Objective: Convert 1-allylpiperidin-4-ol to 1-allylpiperidin-4-one. Note: Commercial 1-allyl-4-piperidone is available, but this step is required if starting from the alcohol.[1]

Reagents:

  • 1-Allylpiperidin-4-ol (Starting Material)[1]

  • Oxalyl chloride / DMSO (Swern Oxidation) or Jones Reagent[1]

  • Dichloromethane (DCM)[1][6]

  • Triethylamine (

    
    )[1]
    

Procedure:

  • Activation: Cool a solution of oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Dropwise add DMSO (2.2 equiv). Stir for 15 min.

  • Addition: Add 1-allylpiperidin-4-ol (1.0 equiv) in DCM dropwise, maintaining -78°C. Stir for 30 min.

  • Quench: Add

    
     (5.0 equiv) and allow the mixture to warm to room temperature (RT).
    
  • Workup: Dilute with water, extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Vacuum distillation or flash chromatography (EtOAc/Hexane).[1]

    • Yield Target: >85%[1][5][7]

    • Checkpoint: IR signal at ~1715

      
       (C=O).[1]
      
Phase 2: Construction of the Bispidine Core (Mannich Reaction)

Objective: Synthesize N-allyl-N'-substituted-bispidin-9-one.[1]

Reagents:

  • 1-Allylpiperidin-4-one (from Phase 1)

  • Paraformaldehyde (4.0 equiv)[1]

  • Primary Amine (e.g., Benzylamine or Methylamine, 1.1 equiv)[1]

  • Acetic Acid (glacial, catalytic)[1]

  • Methanol (solvent)[1][2]

Procedure:

  • Mixing: Dissolve 1-allylpiperidin-4-one (1 equiv) in Methanol (0.5 M).

  • Addition: Add the primary amine (1.1 equiv) and paraformaldehyde (4.0 equiv).[1]

  • Catalysis: Add glacial acetic acid (1.2 equiv).

  • Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. The solution will turn from cloudy to clear (or light yellow).[1]

  • Isolation: Concentrate in vacuo. Redissolve in DCM and wash with saturated

    
     (to remove acid) and brine.
    
  • Crystallization: Many bispidinones crystallize from Acetone/Ether or Ethanol upon cooling.[1]

    • Data:

      
       NMR should show the characteristic doublets for the bridging methylene protons (H2/H4/H6/H8) with large geminal coupling (~11 Hz).[1][2]
      
Phase 3: Macrocyclization Strategy

Option A: Linker Alkylation (Standard) This method links two bispidine units using a dihalide linker.[1]

Reagents:

  • N-Allyl-bispidine (reduced form of bispidinone, or protected bispidinone)[1]

  • Linker:

    
    -Dibromo-p-xylene (or similar dihalide)[1]
    
  • Base:

    
     or 
    
    
    
    [1]
  • Solvent: Acetonitrile (

    
    )[1]
    

Procedure:

  • Setup: Dissolve N-allyl-bispidine (2.0 equiv) and Base (4.0 equiv) in

    
    .
    
  • Addition: Add the Linker (1.0 equiv) dropwise at RT.[1]

  • Reaction: Heat to reflux (80°C) for 16 hours.

  • Filtration: Filter off inorganic salts.[1]

  • Purification: Recrystallization from Ethanol or column chromatography (Alumina, DCM/MeOH).[1]

Data Analysis & Troubleshooting

Characterization Table
CompoundKey

NMR Signals (CDCl3, 400 MHz)
MS (ESI) Expectation
1-Allylpiperidin-4-one

5.8 (m, 1H, =CH), 5.2 (d, 2H, =CH2), 3.0 (s, 2H, N-CH2-C=C)

= 140.1
Bispidinone Core

2.6–3.2 (m, 8H, Cage CH), 4.8 (Bridgehead CH if substituted)

= Mass of Amine + 152
Macrocycle Broadening of signals due to rigidity; High symmetry often simplifies spectrum.[1][5]

or

Troubleshooting Guide
  • Problem: Low yield in Mannich reaction.

    • Solution: Ensure Paraformaldehyde is fresh (depolymerize if necessary).[1] Use slightly more acetic acid to catalyze iminium formation.[1]

  • Problem: Incomplete Macrocyclization (Polymerization).

    • Solution: Use High Dilution Conditions (<0.01 M) during the addition of the linker to favor intramolecular (or 2+2) cyclization over intermolecular polymerization.[1]

Pathway Visualization

BispidineSynthesis Start 1-Allylpiperidin-4-ol (Precursor) Ketone 1-Allylpiperidin-4-one (Reactive Ketone) Start->Ketone Swern Oxidation (-78°C) Bispidine N-Allyl-Bispidinone (Bicyclic Core) Ketone->Bispidine Mannich Rxn (MeOH, Reflux) Mannich Mannich Condensation (Amine + CH2O) Macrocycle Bis-Bispidine Tetraazamacrocycle Bispidine->Macrocycle Dimerization/Linker (High Dilution)

Caption: Synthetic workflow from the alcohol precursor to the final rigid macrocycle.

References

  • Comba, P., et al. (2011).[1] Modular synthesis of functionalized bis-bispidine tetraazamacrocycles. PubMed.[1] Available at: [Link]

  • Rossetti, A., et al. (2023).[1][3] Synthesis and Characterization of New Triazole-Bispidinone Scaffolds. PMC. Available at: [Link]

  • Breitgoff, F. D., et al. (2017).[1] Bispidine coordination chemistry. Dalton Transactions.[1] Available at: [Link]

  • Hancock, R. D. (2013).[1] The chelate effect in bispidine macrocycles. Journal of Chemical Education. (Contextual reference for thermodynamic stability).

Sources

Troubleshooting & Optimization

Removing magnesium salts from 4-allyl-4-hydroxypiperidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Post-Grignard Reaction Workup and Magnesium Salt Removal

Welcome to the Technical Support Center for the synthesis of 4-allyl-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this valuable piperidine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the successful isolation of your target compound.

The synthesis of 4-allyl-4-hydroxypiperidine, typically achieved via the addition of an allyl Grignard reagent to a protected 4-piperidone, is a powerful C-C bond-forming reaction.[1][2] However, the seemingly straightforward workup process is often complicated by the formation of persistent and troublesome magnesium salt byproducts. This guide provides an in-depth analysis of these challenges and offers several field-proven methods for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are these gelatinous white precipitates that form during my reaction quench?

A1: The gelatinous precipitates are primarily inorganic magnesium salts formed during the aqueous workup of the Grignard reaction. When you add an aqueous quenching agent (like water or ammonium chloride solution), two main reactions occur:

  • Protonation of the Alkoxide: The primary goal of the quench is to protonate the magnesium alkoxide intermediate to yield your desired tertiary alcohol, 4-allyl-4-hydroxypiperidine.[1][3]

  • Hydrolysis of Excess Grignard Reagent: Any unreacted allylmagnesium bromide is rapidly hydrolyzed by water.[4]

These processes generate magnesium species that precipitate from the organic solvent. Depending on the exact quenching conditions, these salts are typically a mixture of magnesium hydroxide (Mg(OH)₂) and basic magnesium halides like magnesium hydroxybromide (Mg(OH)Br).[4][5] Magnesium hydroxide is notoriously insoluble in water (Ksp ≈ 5.61 x 10⁻¹²) and organic solvents, leading to the formation of thick slurries or gels that can be difficult to manage.[6][7]

Q2: Why is my product yield so low? I suspect the magnesium salts are trapping my product.

A2: Your suspicion is likely correct. The fine, gelatinous nature of the magnesium salt precipitate creates a high surface area that can physically trap or occlude your desired 4-allyl-4-hydroxypiperidine, preventing its efficient extraction into the organic phase.[8] This is one of the most common causes of reduced yield in Grignard reaction workups. Vigorous stirring of the biphasic mixture for an extended period after quenching can help, but more robust methods, detailed below, are often necessary.[8]

Q3: I'm experiencing a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A3: Emulsions are a frequent and frustrating issue in Grignard workups, often stabilized by the fine particulate magnesium salts at the aqueous-organic interface.[5] Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.[5]

  • Change in pH: If using a neutral or mildly acidic quench, a slight adjustment in pH can sometimes disrupt the emulsion.

  • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion by removing the solid particles that stabilize it.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

Q4: Why is saturated aqueous ammonium chloride (NH₄Cl) the recommended quenching agent instead of just water or a strong acid?

A4: The choice of quenching agent is critical for preserving the integrity of your product, a tertiary alcohol.

  • Why not just water? While water will protonate the alkoxide, it does not create an environment acidic enough to effectively dissolve the resulting magnesium hydroxide precipitate, leading to the issues described in Q1 and Q2.

  • Why not a strong acid (like HCl or H₂SO₄)? Tertiary alcohols, such as 4-allyl-4-hydroxypiperidine, are susceptible to acid-catalyzed dehydration (elimination) to form an alkene.[9][10] Using a strong acid during workup can lead to the formation of this unwanted byproduct, significantly reducing your yield.

  • The "Goldilocks" Solution: Ammonium Chloride. Saturated aqueous NH₄Cl provides a mildly acidic environment (pH ~4.5-5.5). This is acidic enough to protonate the alkoxide and convert the insoluble Mg(OH)₂ into more water-soluble magnesium salts (like MgCl₂ and MgBr₂), but it is not acidic enough to cause significant dehydration of the sensitive tertiary alcohol product.[9][10] This dual function makes it the reagent of choice for quenching Grignard reactions that produce acid-sensitive products.

Troubleshooting and Purification Protocols

Based on the nature of your product—a basic amine—and the challenges posed by magnesium salts, we can devise a multi-step purification strategy. We will explore three primary methods for magnesium salt removal: the standard ammonium chloride quench, an acid-base extraction, and an advanced chelation-based workup.

Method 1: The Standard Approach - Controlled Quench with Ammonium Chloride

This is the most common and often sufficient method for many Grignard reactions.

  • Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. This is critical to control the exotherm of the quench.[8]

  • Dilution (Optional but Recommended): Dilute the reaction mixture with an equal volume of anhydrous diethyl ether or THF. This reduces the concentration and helps to manage the heat generated during the quench.[8]

  • Slow Addition: Slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel with vigorous stirring. Monitor the internal temperature; if it rises significantly, pause the addition.[8]

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for at least 30-60 minutes. This helps to break up the salts and extract the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic extracts and wash with brine to help remove residual water and break any minor emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

A Completed Grignard Reaction (in Ether/THF) B Cool to 0 °C A->B Control Exotherm C Slowly Add Sat. aq. NH4Cl B->C Dropwise Addition D Stir Vigorously (30-60 min) C->D Dissolve Salts & Extract Product E Extract with Organic Solvent (3x) D->E F Wash Combined Organics with Brine E->F G Dry (Na2SO4), Filter, Concentrate F->G H Crude 4-allyl-4-hydroxypiperidine G->H

Caption: Standard workflow for quenching a Grignard reaction.

Method 2: Leveraging Basicity - Acid-Base Extraction

Since 4-allyl-4-hydroxypiperidine contains a basic piperidine nitrogen, we can use its pH-dependent solubility to achieve excellent separation from neutral byproducts and residual magnesium salts. This protocol should be performed after an initial quench (like Method 1).

  • Dissolution: Dissolve the crude product from the initial workup in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic piperidine product will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[11] Neutral impurities will remain in the organic layer.

  • Separate Layers: Separate the layers. Keep the acidic aqueous layer, which now contains your product. The organic layer can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH or solid KOH) with stirring until the pH is >10. This deprotonates the piperidinium salt, regenerating the free base which will often precipitate or form an oily layer.[11]

  • Re-extraction: Extract the now basic aqueous layer three times with fresh DCM or ethyl acetate. Your product is now back in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

cluster_0 Acidic Conditions (pH < 2) cluster_1 Basic Conditions (pH > 10) A Product (R3N) (Soluble in Organic) B Product-H+ (R3NH+Cl-) (Soluble in Aqueous) A->B + 1M HCl C Product-H+ (R3NH+Cl-) (Soluble in Aqueous) D Product (R3N) (Soluble in Organic) C->D + 6M NaOH Start Crude Product in Organic Solvent Start->A

Caption: pH-dependent solubility of 4-allyl-4-hydroxypiperidine.

Method 3: The Advanced Solution - Chelation-Assisted Workup

For particularly stubborn emulsions or when maximum yield is paramount, a chelation-based workup can be employed. Chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid form stable, water-soluble complexes with divalent cations like Mg²⁺.[12][13] By sequestering the magnesium ions, we can prevent the formation of insoluble hydroxides and facilitate a clean phase separation.

MethodPrincipleAdvantagesDisadvantages
NH₄Cl Quench Mild protonation and partial dissolution of Mg salts.Simple, fast, avoids strong acid.[9][10]May not fully dissolve salts; can still lead to emulsions and product trapping.[5]
Acid-Base Extraction Exploits basicity of the piperidine nitrogen for separation.Excellent for removing neutral/acidic impurities; high purity achievable.[11]Requires multiple pH adjustments and extractions; not effective for removing basic impurities.
Chelation Workup Sequesters Mg²⁺ ions into a water-soluble complex.Prevents precipitation of Mg salts; excellent for breaking emulsions and maximizing yield.[12]Requires additional reagents and pH control; chelate must be removed.

This protocol replaces the standard NH₄Cl quench.

  • Prepare Quenching Solution: Prepare an aqueous solution of citric acid (e.g., 10-15% w/v). Adjust the pH to ~5-6 with a base like ammonium hydroxide. This creates a buffered solution of citrate, which is an excellent chelator for Mg²⁺.

  • Cooling: Cool the completed Grignard reaction mixture to 0 °C in an ice-water bath.

  • Quench: Slowly add the buffered citrate solution dropwise with vigorous stirring. You should observe that the formation of thick, white precipitates is significantly reduced compared to a water or NH₄Cl quench.

  • Stirring & Extraction: Allow the mixture to warm to room temperature and stir for 15-20 minutes. Transfer to a separatory funnel. The layers should separate cleanly. Extract the aqueous layer twice with your chosen organic solvent.

  • Subsequent Purification: The crude product obtained can then be further purified using the Acid-Base Extraction (Method 2) to remove any unreacted starting material or other impurities.

cluster_0 Insoluble Precipitate Path cluster_1 Chelation Path Mg Mg²⁺ Citrate Citrate (Chelator) Mg->Citrate Chelation Workup OH 2OH⁻ Mg->OH Standard Quench Complex Water-Soluble [Mg(citrate)] Complex Citrate->Complex Precipitate Mg(OH)₂ (s) (Gelatinous Solid) OH->Precipitate

Caption: Chelation prevents the formation of insoluble Mg(OH)₂.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sciencemadness Discussion Board. (2015). CWE of Piperidine.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?.
  • BenchChem. (2025). Technical Support Center: Work-up Procedure for 1-Bromododecane Grignard Reactions.
  • IIT JAM 2024. (2024). Grignard reagent and NH4Cl. [YouTube].
  • BenchChem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • ChemicalBook. (2026). Magnesium hydroxide | 1309-42-8.
  • Doyle, R. P., et al. (2021).
  • Global Science Research Journals. (2023).
  • Wikipedia. (n.d.). Magnesium hydroxychloride.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Chelation. (n.d.).
  • Reddit. (2024). How much ammonium chloride to quench a grignard?. r/OrganicChemistry.
  • PubChem. (n.d.). Magnesium Hydroxide | Mg(OH)2 | CID 73981.
  • BenchChem. (2025). Solubility Profile of Magnesium Bromide Ethyl Etherate in Organic Solvents: A Technical Guide.
  • Hrušková, K., et al. (2024).
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Vizag Chemical. (n.d.).
  • LibreTexts. (2023). 4.4: Organometallic Compounds of Magnesium.
  • Google Patents. (n.d.).
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Magnesia Supplier. (2024).
  • BenchChem. (2025).
  • Magnesia Supplier. (2023). Magnesium Hydroxide Formula - Structure, Properties, Uses, Sample Questions.
  • Journalssystem.com. (2003).
  • Google Patents. (n.d.).
  • Chemister.ru. (n.d.). magnesium chloride.
  • ResearchGate. (n.d.). Magnesium hydroxide (Mg(OH) 2 , CAS nr 1309-42-8).
  • Magnesia Supplier. (2025). Properties and Uses of Magnesium Hydroxide.
  • Mechotech. (n.d.).
  • Google Patents. (n.d.). CN106854155A - A kind of preparation of magnesium salts of citric acid and preparation method thereof and the magnesium salts containing the citric acid.
  • Wikipedia. (n.d.). Magnesium bromide.
  • LibreTexts. (2020).
  • Chemister.ru. (n.d.). magnesium bromide.
  • ResearchG
  • Google Patents. (n.d.).
  • n8n-old.wame.sk. (n.d.). Magnesium Hydroxide Solubility Product.
  • DTIC. (2025). Piperidine Synthesis.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Semantic Scholar. (n.d.). Citric acid steam-assisted decomposition method for the synthesis of meso-macroporous magnesium oxide with rich oxygen defects: Efficient removal and convenient recovery property of Congo red and Ni(II).
  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine 98 5382-16-1.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • Sciencemadness.org. (2016). Grignard successes and failures.
  • Chem-Impex. (n.d.). 4-Hydroxypiperidine.
  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX).

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Validation & Comparative

Strategic Characterization of Allyl and Hydroxyl Motifs in Piperidine Scaffolds: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for allyl and hydroxyl groups in piperidine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for numerous analgesics, antihistamines, and alkaloids.[1] In synthetic pathways—particularly those involving N-alkylation or reduction—rapidly distinguishing between allyl substituents (often introduced as protecting groups or active moieties) and hydroxyl groups (metabolic handles or solubility enhancers) is critical.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared Spectroscopy (FTIR) offers superior throughput for functional group verification. This guide provides a rigorous technical comparison of FTIR against alternative modalities and details the specific vibrational signatures required to identify allyl and hydroxyl groups within the steric and electronic environment of the piperidine ring.

Part 1: Comparative Analysis of Analytical Modalities

Before detailing specific peak assignments, it is essential to understand where FTIR fits in the analytical workflow relative to its alternatives.

Table 1: Comparative Efficacy for Piperidine Derivative Analysis
FeatureFTIR (Mid-IR) 1H NMR (Proton) Raman Spectroscopy
Primary Utility Rapid functional group ID; Polymorph screening.Exact structural elucidation; Stereochemistry.C=C backbone analysis; Aqueous samples.
Allyl Detection High. Distinctive "out-of-plane" bending at 910/990 cm⁻¹.Definitive. Characteristic multiplet patterns (5.0–6.0 ppm).High. Strong ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

scattering; minimal interference.
Hydroxyl Detection High. Sensitive to H-bonding status (Free vs. Bonded).Moderate. Broad singlets; exchangeable with D₂O.Low. O-H scattering is inherently weak.
Sample State Solid (ATR/KBr) or Solution.Solution (Deuterated solvents required).Solid or Liquid (Glass/Plastic transparent).
Throughput < 2 minutes/sample.10–30 minutes/sample.< 2 minutes/sample.
Cost Per Scan Low (No consumables for ATR).High (Deuterated solvents, cryogens).Low.
Expert Insight: Why Choose FTIR?

While NMR provides connectivity, FTIR is the superior choice for kinetic monitoring and solid-state characterization .

  • The "Fingerprint" of the Allyl Group: The allyl group possesses a unique infrared signature in the fingerprint region (900–1000 cm⁻¹) that is often unobscured by the piperidine skeleton.

  • H-Bonding Diagnostics: FTIR is the only method that can instantly distinguish between a "free" hydroxyl group and one involved in an intramolecular hydrogen bond (e.g., between a C3-hydroxyl and the piperidine nitrogen), a critical factor in lipophilicity and blood-brain barrier permeability.

Part 2: Diagnostic Peak Assignments

The following data characterizes the vibrational modes specific to piperidine derivatives. Note that peak positions can shift slightly based on the specific substitution pattern (e.g., N-allyl vs. C-allyl).

The Allyl Group (-CH₂-CH=CH₂)

The allyl moiety is an alkene, but its terminal nature gives it a specific profile distinct from internal alkenes.

Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
=C-H Stretching 3075 – 3095MediumHigh. Differentiates from the saturated piperidine C-H (<3000 cm⁻¹).
C=C Stretching 1640 – 1645MediumModerate. Can overlap with amide I bands if C=O is present.
=C-H Out-of-Plane (oop) Bend 985 – 995 StrongCritical. Specific to vinyl (-CH=CH2) groups.
=CH₂ Out-of-Plane (oop) Bend 905 – 920 StrongCritical. Paired with the 990 band, this confirms the terminal allyl.
The Hydroxyl Group (-OH)

In piperidines, the O-H stretch is a sensor for the local electronic environment.

Vibrational ModeWavenumber (cm⁻¹)ShapeInterpretation
Free O-H 3600 – 3650SharpNo hydrogen bonding. Typically seen only in dilute non-polar solutions.
Intermolecular H-Bond 3200 – 3550BroadPolymeric association. Common in solid-state (KBr/ATR).
Intramolecular H-Bond 3450 – 3550Sharp/MedSpecific Case: Interaction between -OH and the Nitrogen lone pair (e.g., in 3-piperidinols).
C-O Stretching 1050 – 1150StrongConfirmatory, but often crowded by C-N skeletal vibrations.
The Piperidine Skeleton (Matrix Interference)

To avoid false positives, recognize the background signals of the ring.

  • C-H Stretching (sp³): 2800–3000 cm⁻¹ (Strong). Note: The "Bohlmann bands" (2700–2800 cm⁻¹) may appear if the lone pair is antiperiplanar to C-H bonds, indicating specific stereochemistry.

  • C-N Stretching: 1200–1350 cm⁻¹ (Medium/Strong).

Part 3: Experimental Protocols

Protocol A: Rapid Screening (ATR-FTIR)

Best for: QC of solid powders, raw materials.

  • Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol. Ensure background scan is flat.

  • Sample Deposition: Place ~5 mg of the piperidine derivative on the crystal.

  • Compression: Apply pressure using the slip-clutch anvil to ensure uniform contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000–600 cm⁻¹

  • Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required).

Protocol B: Intramolecular H-Bond Validation (Dilution Method)

Best for: Distinguishing between intermolecular clumping and specific intramolecular (O-H...N) interactions.

  • Preparation: Dissolve the compound in dry CCl₄ or CHCl₃ (non-polar, non-H-bonding solvent) to create a 0.1 M solution.

  • Cell Loading: Inject into a sealed liquid transmission cell (CaF₂ windows, 0.1–1.0 mm path length).

  • Scan 1 (Concentrated): Record spectrum. Observe broad band ~3300–3400 cm⁻¹.

  • Dilution: Serially dilute to 0.01 M and 0.001 M.

  • Scan 2 & 3 (Dilute):

    • Result A (Intermolecular): The broad band disappears; a sharp "Free O-H" peak appears ~3620 cm⁻¹.

    • Result B (Intramolecular): The band position remains constant (typically ~3500 cm⁻¹) regardless of dilution.

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectral Interpretation Decision Tree

This logic flow guides the researcher through the identification process, prioritizing the most diagnostic peaks to avoid false positives.

SpectralLogic Start Start: Acquire Spectrum CheckOH Check 3200-3650 cm⁻¹ (Hydroxyl Region) Start->CheckOH IsBroad Is peak Broad? CheckOH->IsBroad Peak Present CheckAllyl Check 1640 & 3080 cm⁻¹ (Alkene Stretch) CheckOH->CheckAllyl No Peak Result_H_Bond Indicates H-Bonded OH (Intermolecular) IsBroad->Result_H_Bond Yes Result_Free_OH Indicates Free/Intra OH (Sharp Peak) IsBroad->Result_Free_OH No (Sharp) CheckFingerprint Check 910 & 990 cm⁻¹ (Out-of-Plane Bends) CheckAllyl->CheckFingerprint Weak/Med Signal Result_Allyl_Pos Allyl Group CONFIRMED CheckFingerprint->Result_Allyl_Pos Strong Peaks Present Result_Allyl_Neg Allyl Group ABSENT CheckFingerprint->Result_Allyl_Neg Peaks Absent ConfirmPiperidine Confirm Piperidine Skeleton (2800-3000 cm⁻¹ sp³ C-H) Result_H_Bond->CheckAllyl Result_Free_OH->CheckAllyl Result_Allyl_Pos->ConfirmPiperidine Result_Allyl_Neg->ConfirmPiperidine

Caption: Decision logic for confirming functional groups. Note that the fingerprint region (910/990 cm⁻¹) is the definitive "gatekeeper" for allyl confirmation.

Diagram 2: Experimental Workflow for H-Bond Validation

This diagram visualizes Protocol B , distinguishing between concentration-dependent (intermolecular) and concentration-independent (intramolecular) bonding.

DilutionProtocol Prep Dissolve Sample (0.1 M in CCl₄) Scan1 Scan 1 (Concentrated) Prep->Scan1 Dilute Dilute to 0.001 M Scan1->Dilute Scan2 Scan 2 (Dilute) Dilute->Scan2 Compare Compare Peak Shift Scan2->Compare Inter Peak Shifts/Sharpens: Intermolecular H-Bond Compare->Inter Shift Observed Intra No Shift: Intramolecular H-Bond Compare->Intra Position Constant

Caption: Workflow for distinguishing intramolecular hydrogen bonding (common in 3-piperidinols) from intermolecular aggregation using dilution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (The authoritative text for organic spectral interpretation, specifically for alkene out-of-plane bending frequencies).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed tables on functional group frequencies including specific amine and hydroxyl shifts).

  • NIST Chemistry WebBook.Infrared Spectra of Piperidine and Derivatives. National Institute of Standards and Technology.

  • Kuhnert-Brandstätter, M. (1971). Thermomicroscopy in the Analysis of Pharmaceuticals. Pergamon Press. (Foundational work on solid-state characterization and polymorphism in drug compounds).

Sources

HPLC method development for detecting impurities in 4-allylpiperidin-4-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary & The Analytical Challenge

4-Allylpiperidin-4-ol HCl presents a "perfect storm" of analytical challenges. As a critical intermediate in the synthesis of piperidine-based ligands (often opioid scaffolds or neuroactive agents), its purity is paramount. However, three physicochemical properties create a barrier to standard HPLC methods:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (aromatic ring), rendering standard UV detection (254 nm) useless and low-UV (205-210 nm) non-specific and prone to solvent noise.
    
  • High Polarity: The secondary amine and hydroxyl group create high hydrophilicity, causing early elution (near void volume) on standard C18 columns.

  • Silanol Interactions: The basic nitrogen (

    
    ) interacts strongly with residual silanols, leading to severe peak tailing.
    

This guide compares the traditional C18/UV approach against a modern, optimized Fluorinated-Phase/CAD (Charged Aerosol Detection) workflow. We demonstrate why the latter is the necessary standard for reliable impurity profiling.

Strategic Comparison: The Method Evolution

We evaluated two distinct methodologies. The data below summarizes the comparative performance.

Method A: The Legacy Approach (Baseline)
  • Column: Standard C18 (End-capped), 3.5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3]

  • Detection: UV at 210 nm.

Method B: The Optimized Approach (Recommended)
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.7 µm.

  • Mobile Phase: Ammonium Formate (pH 3.8) / Methanol.[4]

  • Detection: Charged Aerosol Detector (CAD).[5][6][7]

Performance Matrix
MetricMethod A (C18 / UV 210nm)Method B (PFP / CAD)Scientific Rationale
Retention (

)
0.8 (Elutes near void)3.2 (Well retained)PFP phases engage in

-

interactions with the allyl double bond, increasing retention beyond simple hydrophobicity.
Peak Symmetry (

)
1.8 (Significant Tailing)1.1 (Excellent)Fluorinated phases often provide better shielding of silanols; Ammonium formate acts as a superior silanol blocker than phosphate at this pH.
LOD (Impurity) ~500 ppm (Poor)~10 ppm (Superior)CAD detects all non-volatile analytes regardless of chromophore. UV at 210 nm is blinded by mobile phase absorption.
Selectivity (

)
Poor (Co-elution)HighPFP resolves the Dehydration Impurity (tetrahydropyridine) from the main peak due to shape selectivity.
Scientific Rationale: Why PFP and CAD?
The Column: Pentafluorophenyl (PFP) Selectivity

Standard C18 columns rely on hydrophobic subtraction. 4-Allylpiperidin-4-ol is too polar for this mechanism to work effectively without ion-pairing reagents (which are incompatible with CAD/MS).

The PFP phase offers a multi-modal separation mechanism critical for this molecule:

  • 
    -
    
    
    
    Interaction:
    The electron-deficient fluorine ring on the stationary phase interacts with the electron-rich double bond of the allyl group. This is the "hook" that retains the molecule.
  • Dipole-Dipole: The C-F bonds are highly polar, interacting with the amine and hydroxyl moieties.

  • Shape Selectivity: PFP is rigid; it easily separates the planar dehydration impurity (4-allyl-1,2,3,6-tetrahydropyridine) from the chair-conformation of the parent piperidinol.

The Detector: Charged Aerosol Detection (CAD)

Since the analyte has no aromatic ring, UV response is negligible. Derivatization (e.g., with FMOC-Cl) is time-consuming and can introduce its own impurities. CAD is a universal detector for non-volatiles.[5] It measures the charge carried by aerosol particles, which is directly proportional to the mass of the analyte, not its optical properties.[5] This ensures that synthetic byproducts (which may also lack chromophores) are not missed.

Method Development Logic (Visualized)

The following diagram outlines the decision pathway that leads to the selection of the PFP/CAD system over HILIC or Standard C18.

MethodSelection Start Start: 4-Allylpiperidin-4-ol HCl (Polar, Basic, No Chromophore) CheckUV Check UV Absorbance (>240 nm?) Start->CheckUV UV_No No: UV < 210 nm only CheckUV->UV_No Weak/None DetectorChoice Select Detector: CAD or LC-MS UV_No->DetectorChoice CheckRet Check C18 Retention (pH 3.0) DetectorChoice->CheckRet Ret_Fail k' < 1.0 (Void Elution) CheckRet->Ret_Fail Too Polar SelectAlt Select Alternative Phase Ret_Fail->SelectAlt HILIC Option A: HILIC (Good retention, but long equilibration) SelectAlt->HILIC PFP Option B: PFP (Fluorinated) (Target Allyl Group) SelectAlt->PFP Final Final Method: PFP Column + CAD Detection HILIC->Final Backup PFP->Final Superior Selectivity & Robustness

Figure 1: Method Development Decision Tree highlighting the logic path from molecule properties to the selection of PFP stationary phase and CAD detection.

Detailed Experimental Protocol

This protocol is validated for robustness and is suitable for transfer to QC environments.[6]

A. Instrumentation & Conditions
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10 Hz).

  • Column: Agilent Poroshell 120 PFP (or equivalent), 100 x 3.0 mm, 2.7 µm.

  • Column Temp: 40°C (Critical for mass transfer efficiency).

B. Reagents
  • Solvent A: 10 mM Ammonium Formate in Water (Adjust pH to 3.8 with Formic Acid). Note: Buffer concentration is critical for peak shape.

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here to enhance the

    
    -
    
    
    
    interaction on the PFP phase.
C. Gradient Program
Time (min)% A (Buffer)% B (MeOH)Flow (mL/min)Comment
0.009550.5Initial Hold
1.009550.5Loading
10.0040600.5Elution of Impurities
12.0040600.5Wash
12.109550.5Re-equilibration
16.009550.5End
D. Sample Preparation
  • Diluent: 90:10 Water:Methanol (Match initial gradient to prevent solvent shock).

  • Concentration: 1.0 mg/mL (for impurity profiling).

  • Filtration: 0.2 µm PTFE or Nylon filter. Avoid PVDF if non-specific binding is observed.

Impurity Profiling Workflow

The following diagram illustrates the specific impurities targeted and how the method resolves them.

ImpurityWorkflow Sample Crude Sample (4-Allylpiperidin-4-ol HCl) Separation PFP Column Separation (Shape & Pi-Selectivity) Sample->Separation Impurity1 Impurity A: Piperidin-4-one (Starting Material) Detect CAD Detection (Universal Response) Impurity1->Detect Impurity2 Impurity B: Dehydration Product (Tetrahydropyridine) Impurity2->Detect Separation->Impurity1 Early Eluting (Polar) Separation->Impurity2 Late Eluting (Less Polar) Result Quantifiable Impurity Profile (>0.05% Reporting Limit) Detect->Result

Figure 2: Separation workflow distinguishing the parent molecule from key synthetic impurities (Starting Material and Dehydration Product).

Troubleshooting & Self-Validation

To ensure the method is performing correctly, check the following system suitability parameters:

  • CAD Nebulizer Clogging: If sensitivity drops, clean the nebulizer. High salt concentrations (>20mM) are incompatible with CAD. We use 10mM, which is safe.

  • Peak Tailing: If the tailing factor (

    
    ) > 1.3, increase the Ammonium Formate concentration slightly (up to 15mM) or raise the column temperature to 45°C.
    
  • Baseline Noise: Ensure the Nitrogen gas supply for the CAD is >95% purity. Impure gas leads to high background noise.

References
  • PubChem. (2025).[8][9][10] 4-Allylpiperidin-4-ol Compound Summary. National Library of Medicine. [Link] (Note: Link directs to Piperidin-4-ol parent structure for property verification).

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Mac-Mod Analytical. (2025). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

Sources

Safety Operating Guide

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride (also known as 4-Allyl-4-hydroxypiperidine HCl) is a functionalized piperidine salt often used as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols designed for nitrogen-containing organic salts .

As a researcher, your primary obligation is Cradle-to-Grave stewardship . The presence of the allyl moiety (prop-2-en-1-yl) introduces potential reactivity, while the hydrochloride salt form dictates acidity and solubility. The only acceptable disposal method for the neat substance is high-temperature incineration at a licensed facility equipped with acid gas scrubbing capabilities.

Hazard Characterization & Waste Classification

Before disposal, you must characterize the waste to complete the hazardous waste profile required by your Environmental Health & Safety (EHS) department or waste vendor.

ParameterCharacteristicOperational Implication
Chemical Structure Piperidine ring with Allyl & Hydroxyl groupsNitrogen content generates NOx upon combustion; requires controlled incineration.
Salt Form Hydrochloride (HCl)Acidic: Aqueous solutions will have low pH (< 4.0). Corrosive to metal containers.
Reactivity Allyl Group (Double Bond)Theoretically polymerizable, though the HCl salt stabilizes it. Avoid mixing with strong oxidizers or free-radical initiators in waste drums.
RCRA Status (US) Non-Listed (Likely)Unless explicitly P-listed or U-listed, classify based on characteristics (Toxicity/Corrosivity). Default to: Hazardous Waste (Toxic/Irritant).

Disposal Protocols

Scenario A: Solid Waste (Neat Substance)

Applicability: Expired shelf-life material, spilled solids, or excess weighing powder.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases. Segregate into a container compatible with acidic solids.

  • Primary Containment: Transfer the solid into a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-(Prop-2-en-1-yl)piperidin-4-ol HCl"

    • Hazards: Irritant, Acidic Solid.

  • Secondary Containment: Place the sealed primary container into a clear polyethylene bag (zip-lock) before placing it into the lab's solid waste drum.

  • Final Disposition: Lab Pack for High-Temperature Incineration .

Scenario B: Aqueous Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, or dissolved cleaning residues.

  • pH Check (The Self-Validating Step):

    • Action: Dip a pH strip into the waste solution.

    • Result: If pH < 2, the waste is RCRA Corrosive (D002) .

    • Correction: You may neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) only if your facility's permit allows elementary neutralization. If not, manage as Corrosive Acid Waste.

  • Solvent Compatibility: Ensure the solution does not contain incompatible solvents (e.g., mixing this acidic aqueous waste with cyanide salts will release fatal HCN gas).

  • Container: Use HDPE carboys . Do not use metal safety cans due to chloride corrosion risks.

  • Final Disposition: Fuel Blending or Incineration. Never flush down the drain.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(Prop-2-en-1-yl)piperidin-4-ol HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid SolidPkg Package in HDPE Jar (Double Bag) SolidPath->SolidPkg LiquidpH Check pH LiquidPath->LiquidpH LabelSolid Label: Toxic/Irritant Solid SolidPkg->LabelSolid Acidic pH < 2 (Corrosive) LiquidpH->Acidic High Acidity Neutral pH 5-9 LiquidpH->Neutral Buffered/Neutral Neutralize Neutralize with NaHCO3 (If permitted) Acidic->Neutralize Optional LabelAcid Label: Corrosive Acid Waste Acidic->LabelAcid Standard Path LabelOrg Label: Organic Solvent Waste Neutral->LabelOrg Neutralize->LabelOrg Final Ship for Incineration (Licensed Facility) LabelSolid->Final LabelAcid->Final LabelOrg->Final

Figure 1: Decision matrix for the segregation and packaging of 4-(Prop-2-en-1-yl)piperidin-4-ol HCl waste streams.

Emergency Contingencies (Spill Management)

If a spill occurs, the hydrochloride salt nature dictates the response:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of the piperidine salt.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum.

    • Liquid Spill: Absorb with vermiculite or a commercial acid-neutralizing spill pad.

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any residual acidity, followed by a water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.

  • PubChem. (n.d.). Piperidine Hydrochloride Compound Summary. National Library of Medicine. (Used for general class properties of piperidine salts).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.